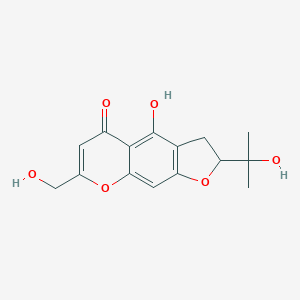
Typhaneoside
描述
科学研究应用
Typhaeoside 具有广泛的科学研究应用:
化学: 用作分析化学中黄酮类化合物定量的参考标准.
生物学: 研究其对各种细胞系中细胞活力和凋亡的影响.
医学: 研究其在治疗心血管疾病、癌症和炎症方面的潜在治疗效果
工业: 用于天然保健产品和补充剂的开发.
作用机制
Typhaeoside 通过多种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Typhaneoside plays a significant role in biochemical reactions, particularly in the modulation of autophagy and the phosphorylation of key proteins. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . This compound interacts with various enzymes and proteins, including those involved in the autophagy pathway. The nature of these interactions involves the inhibition of autophagy-related enzymes and the activation of signaling proteins that promote cell survival and function.
Cellular Effects
This compound exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, this compound has been shown to lower blood lipid levels and promote antiatherosclerosis activities . It also enhances immune function and coagulation processes. These effects are mediated through the regulation of signaling pathways such as the Akt/mTOR pathway, which is crucial for cell survival and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation, as well as changes in gene expression. This compound binds to specific proteins involved in the autophagy pathway, inhibiting their activity and preventing excessive autophagy . It also activates the phosphorylation of Akt and mTOR, leading to enhanced cell survival and function. Additionally, this compound influences gene expression by modulating transcription factors and signaling molecules that regulate cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of autophagy and prolonged activation of the Akt/mTOR pathway, leading to improved cell survival and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cardiovascular function and immune response. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to autophagy and lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. This compound’s effects on metabolic pathways are mediated through its modulation of key signaling proteins and enzymes, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. This compound’s transport and distribution are crucial for its biological activity, as they determine its availability and efficacy in target tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with autophagy-related proteins and signaling molecules. This localization is essential for its activity and function, as it allows this compound to modulate key cellular processes and pathways .
准备方法
合成路线和反应条件
Typhaeoside 主要从天然来源提取,特别是从香蒲(Typha angustifolia L.)的花粉中提取 。 提取过程涉及使用甲醇或乙醇等溶剂,然后使用色谱技术进行纯化 .
工业生产方法
Typhaeoside 的工业生产涉及从香蒲(Typha angustifolia L.)花粉中进行大规模提取。 该过程包括干燥花粉、溶剂提取和使用高效液相色谱 (HPLC) 等技术进行纯化 .
化学反应分析
反应类型
Typhaeoside 会经历各种化学反应,包括:
氧化: Typhaeoside 可以被氧化形成不同的氧化产物。
还原: 还原反应可以将 Typhaeoside 转化为其还原形式。
取代: 取代反应可以在黄酮结构的羟基处发生.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 乙酸酐和吡啶等试剂用于乙酰化反应.
形成的主要产物
相似化合物的比较
类似化合物
异鼠李素-3-O-新橙皮苷: 香蒲(Typha angustifolia L.)中发现的另一种主要黄酮类化合物
香草酸: 具有抗氧化特性的酚酸.
对香豆酸: 具有抗炎作用的羟基肉桂酸.
独特性
Typhaeoside 由于其药理活性的特定组合而具有独特性,包括其抑制自噬、诱导凋亡和促进铁死亡的能力。 这些特性使其成为在包括癌症治疗和心血管健康在内的各个领域的研究中有价值的化合物 .
属性
CAS 编号 |
104472-68-6 |
|---|---|
分子式 |
C34H42O20 |
分子量 |
770.7 g/mol |
IUPAC 名称 |
3-[(3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34?/m0/s1 |
InChI 键 |
POMAQDQEVHXLGT-QQVXUORWSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
外观 |
Powder |
熔点 |
148 - 150 °C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)


